1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea is a synthetic organic compound that features a benzodioxole ring and a chlorophenyl group linked by a thiourea moiety
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 3-chlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects. The benzodioxole and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(1,3-Benzodioxol-5-yl)-3-phenylthiourea: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)thiourea: The position of the chlorine atom can influence the compound’s properties and interactions.
1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)thiourea: The bromine atom may impart different chemical and biological properties compared to chlorine.
Properties
Molecular Formula |
C14H11ClN2O2S |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H11ClN2O2S/c15-9-2-1-3-10(6-9)16-14(20)17-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H2,16,17,20) |
InChI Key |
PSDPRLBHTXHJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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